molecular formula C8H12O2 B13961722 1-Hydroperoxy-1-vinylcyclohex-3-ene CAS No. 3736-26-3

1-Hydroperoxy-1-vinylcyclohex-3-ene

Cat. No.: B13961722
CAS No.: 3736-26-3
M. Wt: 140.18 g/mol
InChI Key: SJVJFRXAGMCFFU-UHFFFAOYSA-N
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Description

Contextual Significance within Organic Chemistry and Related Disciplines

The study of 1-Hydroperoxy-1-vinylcyclohex-3-ene is deeply rooted in the fundamental principles of organic chemistry. Its structure, featuring a hydroperoxy group attached to a cyclohexene (B86901) ring with a vinyl substituent, makes it a molecule of interest for understanding the behavior of several important functional groups.

Allylic hydroperoxides are organic compounds that contain the ROOH functional group, where the R group is an allyl group. wikipedia.org These compounds are a subset of organic peroxides and are known for their reactivity. wikipedia.org The O-O bond in hydroperoxides is relatively weak, with a bond dissociation energy of 45–50 kcal/mol, which is less than half the strength of C-C, C-H, and C-O bonds. wikipedia.org This inherent weakness makes them susceptible to homolytic cleavage, leading to the formation of reactive radical species. acs.org

This reactivity is harnessed in various industrial applications. For instance, allylic and benzylic C-H bonds are particularly prone to oxygenation, a characteristic exploited in the large-scale production of phenol (B47542) through the Cumene (B47948) process, which involves a cumene hydroperoxide intermediate. wikipedia.org Furthermore, allylic hydroperoxides serve as crucial precursors in the synthesis of epoxides. wikipedia.org The metal-catalyzed epoxidation of alkenes using alkyl hydroperoxides is a significant synthetic application, with tert-butyl hydroperoxide being a prime example used in the production of propylene (B89431) oxide. wikipedia.org

In biological systems and materials science, the formation of hydroperoxides is often associated with autoxidation processes. acs.org For example, terpenes, which are common fragrance compounds, can autoxidize in the presence of air to form allylic hydroperoxides that may act as skin contact allergens. acs.org The drying of oils in paints and varnishes also proceeds through the formation of hydroperoxides. wikipedia.org

Vinylcyclohexene (B1617736) derivatives are valuable substrates in the study of reaction mechanisms due to their combination of a cyclic structure and reactive vinyl group. One of the most studied derivatives is 4-vinylcyclohexene (B86511) (VCH), a byproduct of the production of plastics, rubber, and pesticides. nih.gov Research on VCH and its metabolites, such as 4-vinylcyclohexene diepoxide (VCD), has provided significant insights into toxicological pathways. nih.govnih.gov

Studies have shown that VCH's toxicity is linked to oxidative stress, as evidenced by alterations in the antioxidant balance and neurotoxic effects in model organisms like Drosophila melanogaster. nih.gov Furthermore, VCD is used as a research chemical to induce animal models of premature ovarian insufficiency, highlighting its impact on follicular development. nih.gov Interestingly, research has revealed dose-dependent and duration-dependent opposing effects of VCD, with low doses potentially protecting the primordial follicle pool. nih.gov These studies on vinylcyclohexene derivatives underscore their importance in understanding complex biological and chemical processes, providing a framework for investigating the reactivity and potential biological activity of this compound.

Historical Trajectories of Research on Cyclic Vinyl Hydroperoxides

The investigation of cyclic hydroperoxides has a rich history intertwined with the study of oxidation processes and the biosynthesis of natural products. Early research focused on understanding the mechanisms of autoxidation, where unsaturated cyclic compounds react with atmospheric oxygen to form hydroperoxides. These studies laid the groundwork for understanding the stability and reactivity of these molecules.

A significant area of research has been the rearrangement of allylic hydroperoxides. Studies on compounds like pinocarveyl hydroperoxide demonstrated that a free-radical mechanism could lead to an equilibrium mixture of isomeric hydroperoxides. rsc.org The kinetics of these rearrangements suggest the involvement of a common allylperoxyl radical intermediate. rsc.org

Furthermore, research into the formation of cyclic peroxides from unsaturated hydroperoxides has been crucial in modeling complex biological pathways, such as the biosynthesis of prostaglandins. nih.gov These studies often involve the cyclization of hydroperoxide precursors, a reaction that is central to the formation of various biologically active molecules. nih.gov The direct observation and characterization of vinyl hydroperoxides, formed from the tautomerization of Criegee intermediates, represents a more recent advancement in the field. nih.gov This research has been facilitated by sophisticated analytical techniques that allow for the detection of these transient species. nih.gov

Defining the Academic Research Scope and Objectives for this compound Investigations

The academic investigation of this compound is driven by a set of specific objectives aimed at elucidating its chemical behavior and potential applications. A primary goal is to understand its synthesis and reactivity. This includes developing efficient synthetic routes, potentially through the photooxidation of 4-vinylcyclohexene, and characterizing the compound using modern spectroscopic techniques.

A key research objective is to study its decomposition pathways. Given the lability of the O-O bond, investigating the thermal and metal-catalyzed decomposition of this compound can provide valuable insights into the formation of radical intermediates and subsequent reaction products. This is particularly relevant for understanding its potential role in polymerization initiation or as a source of reactive oxygen species.

Furthermore, a significant area of investigation is its potential as a precursor in organic synthesis. The hydroperoxy and vinyl groups offer multiple sites for chemical modification. Research would likely focus on its use in epoxidation reactions, similar to other allylic hydroperoxides, and in radical-mediated C-C bond-forming reactions.

Finally, drawing from the knowledge of other vinylcyclohexene derivatives, a potential research avenue is the exploration of the biological activity of this compound. This would involve in vitro studies to assess its cytotoxicity and impact on cellular oxidative stress, contributing to a comprehensive understanding of its toxicological profile.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3736-26-3

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

4-ethenyl-4-hydroperoxycyclohexene

InChI

InChI=1S/C8H12O2/c1-2-8(10-9)6-4-3-5-7-8/h2-4,9H,1,5-7H2

InChI Key

SJVJFRXAGMCFFU-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CCC=CC1)OO

Origin of Product

United States

Synthesis and Mechanistic Formation Pathways of 1 Hydroperoxy 1 Vinylcyclohex 3 Ene

Laboratory Synthesis Methodologies

The creation of 1-Hydroperoxy-1-vinylcyclohex-3-ene in a laboratory setting can be achieved through several methods, each employing different reagents and reaction conditions to achieve the desired oxidation of the precursor, 4-vinylcyclohexene (B86511).

Photooxygenation Techniques for Allylic Hydroperoxide Synthesis

Photooxygenation, specifically the ene reaction involving singlet oxygen, is a key method for synthesizing allylic hydroperoxides. acs.orgresearchgate.net In this process, an alkene containing an allylic hydrogen (the "ene") reacts with an "enophile," which in this case is singlet oxygen (¹O₂). wikipedia.org The reaction proceeds via a pericyclic mechanism, resulting in the formation of a new sigma bond, a shift of the double bond, and a 1,5-hydrogen transfer to generate the allylic hydroperoxide. wikipedia.org

The reaction of singlet oxygen with 1-vinylcycloalkenes can lead to a competition between the ene reaction and a [4+2] cycloaddition. lookchem.com For 1-vinylcyclohexene, the ene reaction predominantly yields the secondary alcohol after reduction, indicating the initial formation of the corresponding hydroperoxide. lookchem.com The reaction with singlet oxygen shows a preference for hydrogen abstraction from the more substituted alkyl group of the double bond in cis olefins. researchgate.net The use of sensitizers, such as dyes supported on zeolites, can enhance the chemoselectivity of the ene reaction pathway. researchgate.net

Perhydrolysis Approaches in the Formation of Hydroperoxides

Perhydrolysis offers an alternative route to hydroperoxides. This method typically involves the reaction of a suitable precursor with hydrogen peroxide (H₂O₂), often in the presence of a catalyst. rsc.orgmdpi.com While direct perhydrolysis of 4-vinylcyclohexene to this compound is not extensively detailed in the provided context, the principles of perhydrolysis are applied in various organic syntheses. For instance, the oxidation of allylic alcohols to α,β-unsaturated aldehydes can be achieved using electrochemically generated hydrogen peroxide with a platinum black catalyst. rsc.org The mechanism of epoxidation of electron-deficient alkenes, such as α,β-unsaturated carbonyls, involves the nucleophilic attack of a hydroperoxide anion (generated from H₂O₂ and a base). youtube.com This highlights the role of H₂O₂ as a key reagent in oxidation reactions that can lead to hydroperoxide intermediates or related oxidized products. mdpi.comacs.org

Radical Initiated Autooxidation of 4-Vinylcyclohexene Precursors

The autooxidation of 4-vinylcyclohexene is a well-documented process that leads to the formation of hydroperoxides through a free-radical chain reaction. nih.govwikipedia.org This process occurs upon exposure of 4-vinylcyclohexene to oxygen, particularly during prolonged storage. nih.gov The reaction is characterized by an initiation phase, a propagation phase where oxygen adds to form peroxy radicals, and a termination phase. wikipedia.org

The reaction of t-butoxy and t-butyl peroxy radicals with 4-vinylcyclohexene proceeds primarily through the abstraction of hydrogen from the allylic methylene (B1212753) groups, with the 6-position being favored over the more sterically hindered 3-position. cdnsciencepub.com This is in contrast to some alkyl radicals which can add to the vinyl double bond. cdnsciencepub.com

The rate of oxygen uptake during the autooxidation of 4-vinylcyclohexene is a critical parameter. The process is autocatalytic, meaning the reaction rate accelerates as products are formed. wikipedia.org Temperature and the presence of initiators significantly influence the reaction. For instance, the thermal or photolytic decomposition of initiators like 2,2'-azobisisobutyronitrile (AIBN) or t-butyl peroxypivalate (TBPP) can generate radicals that initiate the oxidation of 4-vinylcyclohexene. cdnsciencepub.com

Studies on the oxidation of vinylcyclohexane (B147605) under specific electrochemical conditions have also been performed, providing insight into the reaction pathways. researchgate.net The autooxidation process can lead to the formation of a mixture of products, and in some cases, the resulting hydroperoxides have been implicated in the carcinogenicity of the parent compound. epa.gov

Environmental and Related Mechanistic Formation Processes

Beyond the laboratory, this compound can be formed through atmospheric oxidation processes involving its precursor, 4-vinylcyclohexene.

Atmospheric Oxidation Pathways of 4-Vinylcyclohexene and its Precursors

4-Vinylcyclohexene can be released into the atmosphere from various industrial sources. texas.gov Once in the air, it undergoes rapid photodegradation through reactions with atmospheric oxidants, primarily hydroxyl radicals (OH) and ozone (O₃). epa.gov The estimated atmospheric half-life of 4-vinylcyclohexene is short, on the order of hours, due to these rapid reactions. epa.gov

The reaction of alkenes with ozone and OH radicals is a significant pathway for the formation of secondary organic aerosols (SOA). copernicus.orgnih.govcopernicus.org The ozonolysis of cycloalkenes, for example, is a known source of SOA, with the yield and composition of the aerosol depending on the structure of the parent hydrocarbon. nih.gov While the specific formation of this compound in the atmosphere is not explicitly detailed, the oxidation of 4-vinylcyclohexene by these atmospheric oxidants will proceed through radical mechanisms, which are known to produce hydroperoxides as intermediates or stable products. copernicus.org These atmospheric reactions contribute to the complex chemistry of volatile organic compounds (VOCs) and their role in air quality. gatech.edu

Theoretical Considerations of Carbonyl Hydroperoxide Intermediates in Ozonolysis

The ozonolysis of alkenes proceeds through a series of reactive intermediates, with the carbonyl oxide, or Criegee intermediate, being of central importance. masterorganicchemistry.comlibretexts.orgmsu.edu The nature of the substituents on the Criegee intermediate significantly influences its stability, reactivity, and subsequent reaction pathways. In the context of forming this compound from a divinylcyclohexene precursor, a vinyl-substituted Criegee intermediate is generated. Theoretical and computational studies provide profound insights into the properties and behavior of these transient species.

Computational studies on vinyl-substituted Criegee intermediates, such as methyl vinyl ketone oxide (MVK-OO) and methacrolein (B123484) oxide (MACR-OO), which are produced in the ozonolysis of isoprene (B109036), offer valuable data that can be extrapolated to the vinyl-substituted Criegee intermediate relevant to this article. nih.govacs.org

Key findings from theoretical investigations include:

Electronic Structure and Spectroscopy: The presence of a vinyl group in conjugation with the carbonyl oxide moiety leads to an extension of the π-electron system. osti.govnsf.gov This extended conjugation results in a significant red-shift (a shift to longer wavelengths) of the strong π*←π electronic transition compared to alkyl-substituted Criegee intermediates. osti.gov For instance, the peak absorption for MVK-oxide is observed at a wavelength approximately 50 nm longer than that of its saturated analogue, methyl-ethyl Criegee intermediate. nsf.gov Theoretical calculations of vertical excitation energies are in good agreement with these experimental observations. nsf.gov

Conformational Preferences: Vinyl-substituted Criegee intermediates can exist in several conformational forms. Theoretical calculations help in identifying the most stable conformers and the energy barriers for their interconversion. nih.gov

Unimolecular Decay Pathways: Energized Criegee intermediates can undergo various unimolecular reactions. For vinyl-substituted Criegee intermediates, prominent pathways include:

1,4-Hydrogen Transfer: This involves the transfer of a hydrogen atom from a substituent (like a methyl group) to the terminal oxygen of the carbonyl oxide, leading to the formation of a vinyl hydroperoxide. This intermediate can then rapidly decompose to yield hydroxyl (OH) radicals. acs.orgnih.gov

Electrocyclization: The vinyl group can participate in an electrocyclization reaction to form a five-membered dioxole ring. nih.gov This pathway is predicted to be competitive with other decay routes. nih.gov

Dioxirane (B86890) Formation: Ring-closure to form a dioxirane is another possible isomerization pathway. nih.gov

Natural bond order analysis suggests that the vinyl group weakens the C=O bond of the carbonyl oxide, which can facilitate rotation around this bond in the chemically activated intermediate. nih.gov

The following table summarizes key theoretical data for a representative vinyl-substituted Criegee intermediate, Methyl Vinyl Ketone Oxide (MVK-OO).

PropertyValueMethod of CalculationReference
Peak UV-Vis Absorption ~370 nmUV-induced depletion spectroscopy osti.gov
Calculated Vertical Excitation Energy (VEE) 342 - 380 nmB2PLYP-D3/cc-pVTZ nsf.gov
Calculated Barrier for 1,4-H Transfer (syn-MVK-OO) 18.0 kcal/molStatistical theory with tunneling acs.org
Calculated Barrier for Dioxole Formation 13.9 kcal/molCBS-QB3 nih.gov
Calculated Thermal Unimolecular Decay Rate (syn-MVK-OO) 33 s⁻¹ (298 K, 1 atm)Master equation modeling acs.org

These theoretical findings are crucial for understanding the atmospheric chemistry of biogenic volatile organic compounds like isoprene and for predicting the products of ozonolysis reactions in synthetic applications. The stability and reactivity of the vinyl-substituted Criegee intermediate directly impact the yield and distribution of products, including the formation of hydroperoxides such as this compound.

Chemical Reactivity and Transformation Mechanisms of 1 Hydroperoxy 1 Vinylcyclohex 3 Ene

Peroxide Bond Cleavage and Radical Generation

The reactivity of 1-Hydroperoxy-1-vinylcyclohex-3-ene is significantly influenced by the peroxide (-O-O-) bond, which is inherently weak and prone to cleavage. fsu.edu This section examines the mechanisms of this cleavage and the factors that affect it.

Homolytic Cleavage Mechanisms of the O–O Bond

The oxygen-oxygen single bond in hydroperoxides is relatively weak, with a bond dissociation energy typically in the range of 20 to 50 kcal/mol. fsu.edu This weakness predisposes the bond to break, a process that can occur homolytically or heterolytically. Homolytic cleavage involves the symmetrical breaking of the O-O bond, where each oxygen atom retains one of the bonding electrons, resulting in the formation of two radical species. For this compound, this would generate an alkoxyl radical and a hydroxyl radical.

This process can be initiated by heat, light, or the presence of certain metal ions. fsu.edu The resulting radicals are highly reactive and can initiate a variety of subsequent reactions, including hydrogen abstraction, addition to double bonds, and polymerization. The presence of the vinyl group and the cyclohexene (B86901) ring in this compound provides multiple sites for these subsequent radical reactions.

The tendency for homolytic versus heterolytic cleavage is influenced by the electronic properties of the substituents on the peroxide. capes.gov.bracs.orgewha.ac.kr Electron-donating groups tend to favor homolytic cleavage by stabilizing the resulting radicals. capes.gov.bracs.org In contrast, electron-withdrawing groups can promote heterolytic cleavage. capes.gov.bracs.orgewha.ac.kr

Structural Factors Influencing Peroxide Stability and Radical Formation Kinetics

The stability of a hydroperoxide and the rate at which it forms radicals are influenced by several structural factors:

Substitution at the α-carbon: The nature of the carbon atom to which the hydroperoxy group is attached plays a crucial role. Tertiary hydroperoxides are generally more stable than secondary, which are in turn more stable than primary hydroperoxides. This is due to the stabilizing effect of alkyl groups on the adjacent oxygen-bearing carbon.

Adjacent Functional Groups: The presence of nearby functional groups can significantly impact peroxide stability. fsu.edu For instance, the vinyl group in this compound can influence the reactivity of the peroxide bond through electronic effects and by providing a pathway for intramolecular reactions.

Ring Strain: In cyclic hydroperoxides, the strain of the ring system can affect the stability of the peroxide. While specific data for this compound is not available, ring strain is a known factor in the reactivity of cyclic compounds.

Solvent and Temperature: The rate of radical formation is highly dependent on the reaction conditions. Increased temperature generally accelerates the rate of homolytic cleavage. fsu.eduevonik.comevonik.com The polarity and hydrogen-bonding ability of the solvent can also influence the stability of the hydroperoxide and the transition state for its decomposition.

The kinetics of radical formation can be studied using techniques such as electron spin resonance (ESR) spectroscopy, which can detect and characterize the transient radical species formed during the decomposition of the hydroperoxide.

Rearrangement Reactions

Hydroperoxides, particularly in the presence of acid or base catalysts, are known to undergo a variety of rearrangement reactions. These transformations often involve the cleavage of the O-O bond coupled with the migration of a substituent.

Acid-Catalyzed Rearrangements of Cyclic Hydroperoxides

In the presence of an acid catalyst, cyclic hydroperoxides can undergo rearrangement reactions, with the Hock rearrangement being a prominent example. researchgate.netchemrxiv.org The general mechanism of the Hock rearrangement involves the protonation of the hydroperoxide, followed by the loss of a water molecule and a concerted 1,2-migration of a substituent to the resulting electron-deficient oxygen atom. wikipedia.org This process leads to the formation of a carbocation intermediate, which can then be trapped by a nucleophile or undergo further rearrangement. researchgate.net

For cyclic hydroperoxides, this rearrangement can lead to ring cleavage or ring expansion products. cdnsciencepub.com The specific outcome depends on the structure of the hydroperoxide and the reaction conditions. For example, the acid-catalyzed rearrangement of 1-phenylcyclopentyl hydroperoxide yields products from both aryl and alkyl migration, indicating a competition between different rearrangement pathways. cdnsciencepub.com

Investigation of Named Peroxide Rearrangements in this compound Derivatives

Several named reactions describe the rearrangements of peroxides. beilstein-journals.orgnih.gov The applicability of these reactions to derivatives of this compound is a subject of research interest.

Rearrangement ReactionGeneral DescriptionPotential Applicability to this compound Derivatives
Hock Rearrangement Acid-catalyzed rearrangement of hydroperoxides to form carbonyl compounds and alcohols. chemrxiv.orgwikipedia.orgyoutube.comHighly relevant. The tertiary nature of the hydroperoxide in the title compound suggests it would be a good substrate for this reaction, potentially leading to cleavage of the cyclohexene ring. researchgate.netstackexchange.com
Baeyer–Villiger Oxidation Oxidation of ketones to esters or lactones using peroxy acids. beilstein-journals.orgnih.govWhile not a direct rearrangement of the hydroperoxide itself, the products of its decomposition or rearrangement (ketones) could be substrates for a subsequent Baeyer-Villiger oxidation. beilstein-journals.org
Criegee Rearrangement Rearrangement of peroxy esters, often formed in situ from the reaction of hydroperoxides with carboxylic acids, to form carbonyl compounds. acs.orgrsc.orgThis could be a viable pathway if the hydroperoxide is treated with a carboxylic acid, leading to the formation of an intermediate peroxy ester that would then rearrange.
Kornblum–DeLaMare Rearrangement Base-catalyzed conversion of organic peroxides with an α-hydrogen to a ketone and an alcohol. rsc.orgwikipedia.orgrsc.orgnih.govThe applicability depends on the presence of an abstractable α-hydrogen. For this compound, this reaction would likely compete with other base-catalyzed processes.
Dakin Reaction The oxidation of an ortho- or para-hydroxylated phenyl aldehyde or ketone with hydrogen peroxide in base to form a benzenediol and a carboxylate.Not directly applicable as the substrate is not a phenolic aldehyde or ketone.
Elbs Persulfate Oxidation The oxidation of phenols to p-diphenols using potassium persulfate in an alkaline solution. wikipedia.orgorganicreactions.orgexpertsmind.comdrugfuture.comgoogle.comNot applicable as the substrate is not a phenol (B47542).
Schenck Ene Reaction The reaction of singlet oxygen with an alkene containing an allylic hydrogen to form an allylic hydroperoxide. wikipedia.orgresearchgate.netacs.orgresearchgate.netcuny.eduThis reaction is relevant to the synthesis of allylic hydroperoxides like this compound, rather than its rearrangement.
Smith Rearrangement A specific rearrangement of hydroperoxides. beilstein-journals.orgFurther investigation would be needed to determine its applicability.
Wieland Rearrangement A radical-mediated rearrangement of bis(triphenylmethyl)peroxide. wikipedia.orgThe mechanism is specific to the starting material and not directly applicable.
Story Reaction The decomposition of cyclic peroxides to form dicarbonyl compounds.This could be a potential pathway for cyclic peroxide derivatives of the title compound.

Intramolecular Cyclization and Skeletal Rearrangement Pathways

The presence of both a hydroperoxy group and a vinyl group within the same molecule opens up the possibility of intramolecular reactions. For example, the hydroperoxy group could add to the vinyl double bond, leading to the formation of a cyclic peroxide. This type of cyclization can be initiated by radicals or by acid or base catalysis.

Furthermore, the initial products of rearrangement reactions, such as carbocation intermediates, can undergo subsequent skeletal rearrangements. These rearrangements are driven by the formation of more stable carbocations and can lead to complex changes in the carbon skeleton of the molecule. For cyclic systems like this compound, this could involve ring expansion or contraction, leading to a variety of structurally diverse products.

Intermolecular Reactions

Intermolecular reactions of this compound are crucial in determining its transformation pathways and the formation of subsequent products. These reactions involve interactions with other molecules, leading to reduction, epoxidation, or radical-mediated processes.

Reduction Pathways of the Hydroperoxy Group

The hydroperoxy group of this compound is susceptible to reduction by various reagents. This process typically converts the hydroperoxide into the corresponding alcohol, 1-hydroxy-1-vinylcyclohex-3-ene. The specific reducing agent employed influences the reaction conditions and outcomes. Common laboratory reducing agents for hydroperoxides include lithium aluminum hydride, sodium borohydride, and triphenylphosphine. The general mechanism involves the nucleophilic attack of a hydride or a phosphine (B1218219) on the electrophilic oxygen of the hydroperoxy group, followed by protonation to yield the alcohol and a corresponding oxidized reagent.

In biological systems, enzymatic reduction of hydroperoxides is a critical detoxification pathway. Enzymes such as glutathione (B108866) peroxidases can catalyze the reduction of organic hydroperoxides, protecting cells from oxidative damage.

Epoxidation Reactions Involving Olefinic Moieties, including Self-Epoxidation or with Other Alkenes

The presence of two double bonds in this compound allows for epoxidation reactions. This can occur via self-epoxidation, where the hydroperoxy group of one molecule oxidizes an olefinic bond on another molecule, or through reaction with other alkenes. organic-chemistry.orgresearchgate.net

The mechanism of peroxy acid epoxidation involves a concerted reaction where the peroxy acid delivers an oxygen atom to the double bond, forming an epoxide and a carboxylic acid. youtube.comlibretexts.org While this compound is not a peroxy acid, its hydroperoxy group can be activated to act as an epoxidizing agent, particularly in the presence of metal catalysts. researchgate.net

Self-epoxidation would lead to the formation of diepoxides or epoxy-hydroperoxides. The reaction with external alkenes is a form of co-oxidation, where the hydroperoxide serves as the oxygen source for the epoxidation of another substrate. The regioselectivity of the epoxidation (i.e., which double bond reacts) depends on the relative nucleophilicity of the vinyl and cyclohexenyl double bonds and steric factors. Generally, more substituted and electron-rich double bonds are more reactive towards epoxidation. organic-chemistry.orgajbasweb.com

Reactions with Exogenous Radical Species

This compound can react with external radical species through several pathways. The weak O-O bond of the hydroperoxy group is susceptible to homolytic cleavage upon interaction with radicals, leading to the formation of an alkoxy radical and a hydroxyl radical.

Alternatively, a radical can abstract a hydrogen atom from the hydroperoxy group, generating a peroxy radical. copernicus.org This peroxy radical can then participate in various radical chain reactions, including addition to the double bonds of other molecules or intramolecular cyclization. copernicus.orgcaltech.edu The vinyl and cyclohexenyl moieties also provide sites for radical addition reactions, leading to the formation of carbon-centered radicals that can further react with oxygen to form new peroxy radicals, propagating a chain reaction. copernicus.orgresearchgate.net

Degradation Pathways and Stability Studies

The stability of this compound is limited by its susceptibility to thermal and photolytic degradation, which can lead to a complex mixture of decomposition products.

Thermal Decomposition Mechanisms

The thermal decomposition of this compound is primarily initiated by the homolytic cleavage of the weak peroxide (O-O) bond. researchgate.net This bond has a dissociation energy of approximately 30-40 kcal/mol, making it the most likely site for initial bond breaking upon heating. rsc.orgrsc.orgpsu.edu

The initial homolysis of the O-O bond generates an alkoxy radical and a hydroxyl radical:

CH2=CH-C(OOH)(CH2CH=CHCH2) -> CH2=CH-C(O•)(CH2CH=CHCH2) + •OH

These highly reactive radicals can then undergo a variety of subsequent reactions, including:

Hydrogen abstraction: The radicals can abstract hydrogen atoms from other molecules, propagating a radical chain reaction.

Intramolecular cyclization: The alkoxy radical can undergo intramolecular addition to one of the double bonds, forming cyclic ethers.

β-scission: The alkoxy radical can undergo fragmentation, leading to the cleavage of carbon-carbon bonds and the formation of smaller, more stable molecules. For instance, cleavage of the bond between the quaternary carbon and the vinyl group would yield a cyclohexenone derivative and a vinyl radical.

Disproportionation and combination: Radicals can react with each other through disproportionation to form an alkene and an alcohol, or combine to form a larger molecule.

Photolytic Degradation Processes and Photochemical Reactivity

Similar to thermal decomposition, the photolytic degradation of this compound is initiated by the cleavage of the O-O bond. The absorption of ultraviolet (UV) radiation provides the energy required to break this bond, generating the same initial alkoxy and hydroxyl radicals as in the thermal process.

The subsequent reactions of these photochemically generated radicals are similar to those observed in thermal decomposition. However, the presence of UV light can also lead to other photochemical reactions involving the olefinic moieties. The double bonds can undergo photoisomerization (e.g., cis-trans isomerization of the cyclohexene ring) or participate in photochemical cycloaddition reactions.

The photochemical reactivity of this compound is of particular interest in atmospheric chemistry. In the presence of sunlight, this compound can act as a source of radicals, contributing to the formation of secondary organic aerosols and other atmospheric pollutants.

Mechanistic Aspects of Oxidative Degradation in Related Polymer Systems where Hydroperoxides are Intermediates

The oxidative degradation of polymeric materials is a complex process that significantly curtails their service lifetime and performance. A central role in these degradation pathways is played by hydroperoxides (ROOH), which are formed as primary products during the oxidation of many polymers, including polyolefins, polyamides, and polyurethanes. researchgate.net The presence and subsequent decomposition of these hydroperoxide intermediates are critical in the propagation of degradative reactions, leading to changes in the material's chemical structure and physical properties.

The general mechanism of polymer auto-oxidation involves a free-radical chain reaction. This process is typically initiated by the formation of polymer alkyl radicals (P•) through exposure to heat, UV radiation, or mechanical stress. fiveable.me These radicals react rapidly with molecular oxygen to form polymer peroxy radicals (POO•). The peroxy radicals can then abstract a hydrogen atom from a neighboring polymer chain to form a hydroperoxide (POOH) and a new polymer alkyl radical, thus propagating the chain reaction.

The stability and decomposition pathways of these hydroperoxides are highly dependent on their specific chemical structure and the nature of the surrounding polymer matrix. researchgate.net For instance, in polypropylene, tertiary hydroperoxides tend to accumulate, often in hydrogen-bonded forms, whereas in polyethylene (B3416737), hydroperoxidation frequently occurs at the alpha-position to a vinylidene group, resulting in monomeric hydroperoxides. researchgate.net In polyamides, the hydroperoxidation is predominant at the carbon atom alpha to the nitrogen atom. researchgate.net

The decomposition of hydroperoxides is a key step that accelerates the degradation process, as it generates new radical species. This decomposition can occur via several mechanisms, including unimolecular, bimolecular, and radical-induced pathways.

Unimolecular Decomposition:

At elevated temperatures, the O-O bond in the hydroperoxide group can cleave homolytically to produce a polymer alkoxy radical (PO•) and a hydroxyl radical (•OH).

POOH → PO• + •OH

This reaction is often considered the primary initiation step in the thermal oxidation of polymers where a significant concentration of hydroperoxides has built up.

Bimolecular Decomposition:

In regions of high hydroperoxide concentration, a bimolecular decomposition mechanism can become significant. researchgate.netifremer.fr This process involves the reaction of two hydroperoxide groups, often facilitated by hydrogen bonding, to produce non-radical products or to generate new radical species. Studies on polyethylene hydroperoxides have suggested that at temperatures between 170–200 °C, the decomposition is influenced by the non-homogeneous distribution of hydroperoxides, leading to bimolecular reactions in "clusters" of these groups. researchgate.net

Radical-Induced Decomposition:

The decomposition of hydroperoxides can be significantly accelerated by the presence of other free radicals in the polymer matrix. Peroxy radicals, for example, can abstract the tertiary hydrogen atom from a secondary hydroperoxide, leading to the formation of a new hydroperoxide and an α-alkyl-hydroperoxy radical. The subsequent decomposition of this radical yields a ketone and a hydroxyl radical, which can further propagate the degradation chain. researchgate.net

The table below summarizes key findings from research on the oxidative degradation of various polymer systems where hydroperoxides are critical intermediates.

Polymer SystemKey Mechanistic FindingsResearch Focus
Polyethylene (PE)Formation of monomeric hydroperoxides at the α-position to vinylidene groups. researchgate.net Bimolecular decomposition of hydroperoxides is significant at high concentrations and temperatures. researchgate.netThermal and photo-oxidation studies. researchgate.netresearchgate.net
Polypropylene (PP)Accumulation of hydrogen-bonded tertiary hydroperoxides. researchgate.net Decomposition kinetics can be complex, with evidence for both first and second-order processes. researchgate.netPhoto-oxidation and thermal degradation. researchgate.netresearchgate.net
Polyamides (PA)Predominant hydroperoxidation at the carbon atom α to the nitrogen atom. researchgate.netPhoto-oxidation mechanisms. researchgate.net
Polyurethanes (PU)Formation of multiple types of hydroperoxides depending on the isocyanate and polyol structure. researchgate.netPhoto-oxidation and thermal stability. researchgate.net
Polydicyclopentadiene (PDCPD)Reaches a high concentration plateau of hydroperoxides. ifremer.fr Decomposition follows a bimolecular process at high concentrations, with evidence for a co-existing unimolecular process. ifremer.frThermal oxidation and hydroperoxide decomposition kinetics. ifremer.fr

The decomposition of the resulting alkoxy radicals (PO•) can lead to chain scission, a process that reduces the polymer's molecular weight and deteriorates its mechanical properties. One common pathway for chain scission is β-scission, where the polymer backbone breaks at the carbon atom beta to the oxygen-centered radical, yielding a ketone and a new alkyl radical.

Advanced Spectroscopic and Analytical Methodologies for the Investigation of 1 Hydroperoxy 1 Vinylcyclohex 3 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms. For a molecule like 1-hydroperoxy-1-vinylcyclohex-3-ene, with its distinct functional groups and stereogenic centers, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.

Proton (¹H) NMR Chemical Shift Analysis, particularly for the Hydroperoxy Proton

The ¹H NMR spectrum of this compound is predicted to exhibit characteristic signals corresponding to the protons of the vinyl group, the cyclohexene (B86901) ring, and the hydroperoxy functional group. The hydroperoxy proton (-OOH) is particularly diagnostic, typically appearing as a broad singlet in a downfield region of the spectrum, generally between 10 and 13 ppm. acs.org Its chemical shift is sensitive to concentration, temperature, and solvent, owing to its involvement in hydrogen bonding. msu.edu

The protons of the vinyl group would give rise to a complex splitting pattern, typically an AMX or ABC system, in the range of approximately 4.9 to 6.0 ppm. chemicalbook.com The olefinic protons on the cyclohexene ring are expected to resonate at around 5.5 to 6.0 ppm. The allylic and aliphatic protons of the cyclohexene ring would appear further upfield, typically in the 1.5 to 2.5 ppm range. oregonstate.edupressbooks.pub

Expected ¹H NMR Chemical Shift Ranges for this compound

Proton TypeExpected Chemical Shift (ppm)Multiplicity
Hydroperoxy (-OOH)10.0 - 13.0broad singlet
Vinyl (-CH=CH₂)5.8 - 6.0 (CH)doublet of doublets
Vinyl (-CH=CH ₂)4.9 - 5.2 (CH₂)doublet of doublets
Cyclohexene (=CH-)5.5 - 6.0multiplet
Allylic (-CH₂-)2.0 - 2.5multiplet
Aliphatic (-CH₂-)1.5 - 2.0multiplet

Carbon (¹³C) NMR Spectroscopic Characterization of the Cyclohexene and Vinyl Moieties

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The carbon atom bearing the hydroperoxy group (C-1) is expected to be significantly deshielded, with a chemical shift in the range of 80-90 ppm. The olefinic carbons of the vinyl group and the cyclohexene ring would resonate in the downfield region, typically between 110 and 145 ppm. The aliphatic carbons of the cyclohexene ring would appear in the upfield region of the spectrum. msu.edu

Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon TypeExpected Chemical Shift (ppm)
C-OOH80 - 90
Vinyl (-C H=CH₂)135 - 145
Vinyl (-CH=C H₂)110 - 120
Cyclohexene (=C)125 - 135
Allylic (CH₂)25 - 35
Aliphatic (CH₂)20 - 30

Application of Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Complex Structural and Stereochemical Assignment

Given the potential for multiple stereoisomers, advanced 2D NMR techniques are invaluable for the complete structural and stereochemical assignment of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships, allowing for the tracing of the spin systems within the vinyl group and the cyclohexene ring. This helps to confirm the connectivity of the protons identified in the ¹H NMR spectrum. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing an unambiguous assignment of the signals in the ¹³C NMR spectrum based on the assignments of the attached protons from the ¹H NMR spectrum. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining the stereochemistry of the molecule. It identifies protons that are close in space, irrespective of their bonding connectivity. ic.ac.uk For this compound, NOESY can be used to determine the relative orientation of the hydroperoxy group and the vinyl group with respect to the cyclohexene ring, thus helping to assign the stereochemistry at the C-1 center. ic.ac.uk

Mass Spectrometry (MS) Techniques for Identification and Reaction Product Analysis

Mass spectrometry is a highly sensitive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is essential for its identification and for studying its reaction products. The thermolability of hydroperoxides presents a challenge, making soft ionization techniques preferable. nih.gov

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS) Methodologies

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques that are well-suited for the analysis of thermally labile compounds like hydroperoxides. nih.gov

ESI-MS: In positive ion mode, ESI-MS is likely to detect the protonated molecule [M+H]⁺ or adducts with alkali metals, such as [M+Na]⁺ or [M+K]⁺. nih.gov In negative ion mode, the deprotonated molecule [M-H]⁻ may be observed. acs.org The choice of mobile phase and instrumental parameters significantly influences the ionization efficiency. nih.gov

APCI-MS: APCI is another effective ionization method for hydroperoxides. copernicus.orgresearchgate.net In positive ion mode, APCI often yields the protonated molecule [M+H]⁺. A key diagnostic feature in the analysis of hydroperoxides using APCI in the presence of a nitrogen-containing gas is the formation of an ammonium (B1175870) adduct [M+NH₄]⁺. copernicus.orgcopernicus.org

Tandem Mass Spectrometry (MS/MS) for Mechanistic Fragment Analysis and Confirmation of Peroxide Linkages

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, providing detailed information about the fragmentation pathways of a selected precursor ion. This is particularly useful for confirming the presence of the hydroperoxy group and for distinguishing between isomers.

For this compound, the fragmentation of the [M+NH₄]⁺ adduct in APCI-MS/MS is particularly informative. A characteristic neutral loss of 51 Da, corresponding to the loss of H₂O₂ + NH₃, is a strong indicator of the hydroperoxy functionality. copernicus.orgcopernicus.org Another common fragmentation pathway for hydroperoxides is the loss of a water molecule (18 Da) or a hydrogen peroxide molecule (34 Da). acs.orgnih.gov

Collision-induced dissociation (CID) of the protonated molecule or other adducts can provide valuable structural information. The fragmentation pattern would be expected to show losses corresponding to the vinyl group (27 Da) and cleavages within the cyclohexene ring, providing further confirmation of the proposed structure. acs.org

High-Resolution Mass Spectrometry for Accurate Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unequivocal identification of this compound. Unlike nominal mass instruments, HRMS provides mass measurements with high accuracy (typically to within 5 ppm), which allows for the determination of the elemental composition of the molecule. This capability is crucial for distinguishing between isomers and isobaric compounds, which may have the same nominal mass but different elemental formulas.

For this compound (C₈H₁₂O₂), the theoretical exact mass can be calculated. By comparing this theoretical mass with the experimentally measured mass from an HRMS instrument, a precise elemental formula can be confirmed. This is particularly important in complex reaction mixtures where multiple products may be formed. Soft ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are often coupled with HRMS to minimize fragmentation of the parent ion, thereby preserving the molecular weight information.

Table 1: Theoretical vs. Experimental Mass Data for this compound

ParameterValue
Molecular Formula C₈H₁₂O₂
Theoretical Monoisotopic Mass 140.08373 u
Typical Experimental Mass (HRMS) 140.0835 ± 0.0007 u
Mass Accuracy (ppm) < 5 ppm

This table illustrates the high degree of confidence that HRMS provides in identifying the elemental composition of the target analyte.

Chromatographic Separation Methods for Isolation and Quantification

Due to the complexity of the matrices in which this compound is often found, chromatographic separation is essential prior to detection and quantification. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) play vital roles in its analysis.

High-performance liquid chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a liquid mixture. biocompare.com It is particularly well-suited for the analysis of thermally labile compounds like hydroperoxides, as it is typically performed at or near ambient temperatures. The use of smaller particles in HPLC columns provides a greater surface area for interaction with the mobile phase, resulting in higher separation efficiency and resolution. biocompare.com

For the analysis of this compound, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. This allows for the separation of the relatively nonpolar hydroperoxide from more polar or nonpolar impurities. Detection can be challenging as hydroperoxides often lack strong chromophores for UV-Vis detection. Therefore, specialized detection methods are required.

To overcome the low sensitivity of direct detection, postcolumn derivatization (PCD) is a frequently used strategy in the HPLC analysis of hydroperoxides. nih.gov This technique involves the reaction of the analyte with a reagent after it has been separated on the HPLC column but before it reaches the detector. nih.gov This chemical modification converts the hydroperoxide into a product that is more easily detectable, for instance, by fluorescence or chemiluminescence.

A common approach involves the reaction of the hydroperoxide with a reagent that generates a fluorescent product. For example, the reaction of hydroperoxides with p-hydroxyphenylacetic acid in the presence of peroxidase produces a highly fluorescent dimer, which can be detected with high sensitivity. uri.edu Another method utilizes the reaction with isoluminol and microperoxidase, which generates a chemiluminescent signal. nih.gov These PCD methods can significantly lower the limits of detection (LOD) and quantification (LOQ), enabling the analysis of trace levels of this compound. nih.gov

Table 2: Comparison of HPLC Detection Methods for Hydroperoxides

Detection MethodPrincipleAdvantagesTypical LODs
UV-Vis Direct absorption of UV-Vis lightSimple, non-destructiveµg/mL range
Electrochemical Detection Reductive cleavage of the peroxide bondHigh selectivity and sensitivityng/mL range. thermofisher.com
Postcolumn Derivatization with Fluorescence Reaction to form a fluorescent productVery high sensitivity, good selectivitypg/mL to ng/mL range. uri.edu
Postcolumn Derivatization with Chemiluminescence Reaction to produce lightExtremely high sensitivity, excellent selectivitypg/mL range or lower. nih.gov

This table highlights the significant improvement in sensitivity achieved with postcolumn derivatization techniques.

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. In the context of this compound, GC is particularly useful for studying its decomposition or transformation products, which are often more volatile than the parent hydroperoxide. It can also be used to monitor the consumption of volatile reactants in the synthesis of the hydroperoxide.

Care must be taken when analyzing hydroperoxides directly by GC, as their thermal instability can lead to decomposition in the hot injector or column, resulting in inaccurate quantification and the formation of artifacts. To circumvent this, derivatization techniques can be employed to convert the hydroperoxide into a more thermally stable derivative prior to GC analysis. However, for monitoring volatile side products or starting materials, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) provides excellent sensitivity and identification capabilities.

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

Other Spectroscopic and Chemical Assay Techniques in Research Contexts

Beyond mass spectrometry and chromatography, other spectroscopic techniques provide valuable structural information about this compound.

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. libretexts.org For this compound, the IR spectrum will exhibit characteristic absorption bands that confirm the presence of key functional groups.

The most diagnostic peak for the hydroperoxy group is the O-H stretching vibration, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C=C stretching vibrations of the vinyl group and the cyclohexene ring will be observed in the 1600-1680 cm⁻¹ region. The C-H stretching vibrations of the sp² and sp³ hybridized carbons will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-O stretching vibration of the hydroperoxy group can be found in the fingerprint region, typically between 1000 and 1200 cm⁻¹. While IR spectroscopy alone cannot determine the complete structure, it serves as a valuable tool for confirming the presence of the essential functional groups in the molecule. libretexts.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibration TypeCharacteristic Absorption Range (cm⁻¹)
Hydroperoxy (O-H) Stretch3200 - 3600 (broad)
Alkene (C=C) Stretch1600 - 1680
Vinyl C-H Stretch3010 - 3095
Alkyl C-H Stretch2850 - 2960
C-O Stretch1000 - 1200

This table provides a guide to the expected IR absorption bands for the key functional groups in this compound.

Volumetric and Titrimetric Methods for Peroxide Content Determination in Research Samples (e.g., Iodometry)

The quantification of hydroperoxides is crucial in assessing the extent of oxidation in organic compounds. Among the classical analytical techniques, iodometric titration remains a fundamental and widely employed method for determining the peroxide value (PV) in research samples containing compounds like this compound. xylemanalytics.comthemasterchemistry.com This method is valued for its reliability and is based on the oxidation of iodide ions (I⁻) by the hydroperoxide group. usptechnologies.com

The fundamental principle of iodometric titration involves the reaction of the hydroperoxide with an excess of iodide, typically from potassium iodide (KI), in an acidic medium. The hydroperoxide oxidizes the iodide to iodine (I₂), as depicted in the general reaction below:

ROOH + 2I⁻ + 2H⁺ → ROH + I₂ + H₂O

The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃), using a starch indicator to detect the endpoint. themasterchemistry.comusptechnologies.com The disappearance of the blue color of the starch-iodine complex marks the completion of the reaction. themasterchemistry.com The peroxide value is typically expressed in milliequivalents of active oxygen per kilogram of the sample (meq/kg).

Several variations of the iodometric method exist to accommodate different sample matrices and to enhance accuracy. For instance, the choice of solvent is critical to ensure the solubility of both the sample and the reagents. Common solvent systems include mixtures of acetic acid and chloroform (B151607) or isooctane. nih.gov For allylic hydroperoxides, such as this compound, careful control of reaction conditions is necessary to prevent side reactions involving the double bonds. The reaction is often carried out in the dark and at controlled temperatures to minimize the risk of iodine addition to the vinyl or cyclohexenyl moieties.

A typical procedure for determining the peroxide value of a research sample containing this compound would involve dissolving a known weight of the sample in a suitable solvent, followed by the addition of a saturated potassium iodide solution. After a specific reaction time, the liberated iodine is titrated with a standard sodium thiosulfate solution.

Table 1: Representative Data from Iodometric Titration of an Oxidized Vinylcyclohexene (B1617736) Sample

Sample IDSample Weight (g)Na₂S₂O₃ Volume (mL)Peroxide Value (meq/kg)
VC-OX-12.501.255.0
VC-OX-22.522.509.9
VC-OX-32.484.9520.0

This table presents illustrative data. Actual results will vary based on the extent of oxidation.

Factors that can influence the accuracy of iodometric titrations include the presence of other oxidizing agents, which would also liberate iodine, and the potential for the liberated iodine to react with unsaturated bonds in the sample. usptechnologies.com To mitigate these interferences, blank determinations and careful control of the reaction time are essential. nih.gov Despite the advent of modern instrumental techniques, iodometric titration remains a valuable and robust method for the routine determination of peroxide content in research settings. xylemanalytics.com

Applications of Fluorescence and Chemiluminescence for Hydroperoxide Detection

In addition to classical titrimetric methods, highly sensitive spectroscopic techniques such as fluorescence and chemiluminescence are employed for the detection and quantification of hydroperoxides, including this compound. google.comresearchgate.net These methods offer significant advantages in terms of sensitivity, allowing for the detection of trace amounts of hydroperoxides. researchgate.net

Fluorescence Spectroscopy

Fluorescence-based detection of hydroperoxides typically involves the use of specific probes that undergo a chemical reaction with the hydroperoxide, leading to a change in their fluorescent properties. nih.gov A variety of fluorescent probes have been developed for the detection of reactive oxygen species (ROS), including organic hydroperoxides. rsc.orgnih.gov For instance, boronate-based probes have shown high selectivity for hydrogen peroxide and other hydroperoxides. nih.gov The reaction of the hydroperoxide with the boronate moiety results in the formation of a highly fluorescent product.

While specific probes for this compound are not extensively documented, probes designed for the detection of lipid hydroperoxides can be adapted for this purpose due to structural similarities, namely the presence of both a hydroperoxide group and unsaturation. dojindo.comnih.govnih.govmedchemexpress.euresearchgate.net These probes often feature a fluorophore coupled to a reactive moiety that selectively interacts with the hydroperoxide. The resulting increase in fluorescence intensity can be correlated to the concentration of the hydroperoxide.

Table 2: Characteristics of Selected Fluorescent Probes for Hydroperoxide Detection

ProbeExcitation (nm)Emission (nm)Target Specificity
Boronate-based Probe~480~520Hydroperoxides
C11-BODIPY(581/591)~581~591Lipid Hydroperoxides
Spy-LHP524535Phospholipid Hydroperoxides

This table provides examples of fluorescent probes and their typical spectral properties. Specific characteristics may vary.

Chemiluminescence

Chemiluminescence methods for hydroperoxide detection are based on the emission of light from a chemical reaction. The reaction of luminol (B1675438) with hydroperoxides in the presence of a catalyst, such as a metal ion or a heme-containing compound, is a well-established chemiluminescent system. nih.govrsc.orgnih.govdiva-portal.orgmdpi.com The hydroperoxide oxidizes luminol to an excited-state product, which then decays to the ground state with the emission of light. rsc.orgmdpi.com The intensity of the emitted light is proportional to the hydroperoxide concentration. nih.gov

This technique is particularly useful for the quantification of low levels of hydroperoxides. researchgate.net The luminol-based assay can be applied to the analysis of this compound, where the vinylic hydroperoxide would act as the oxidant for luminol. The reaction is typically carried out in a buffered solution, and the chemiluminescence signal is measured using a luminometer. The high sensitivity of this method makes it suitable for detecting the early stages of oxidation. researchgate.net

Combining these sensitive detection methods with separation techniques like high-performance liquid chromatography (HPLC) can provide a powerful tool for the specific analysis of this compound in complex mixtures. nih.govspringernature.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and non-destructive analytical technique that can be effectively utilized to monitor the formation of this compound during oxidation reactions. researchgate.net This method is particularly useful for tracking changes in conjugation within a molecule. youtube.comlibretexts.orgyoutube.com The formation of hydroperoxides from diolefins like 1-vinylcyclohex-3-ene is often accompanied by the formation of conjugated diene systems, which exhibit characteristic UV absorbance.

During the oxidation of 1-vinylcyclohex-3-ene, the initial non-conjugated diene system does not show significant absorbance in the near-UV region (above 220 nm). However, as the oxidation proceeds and this compound is formed, along with other oxidation products, there can be a shift in the double bond positions leading to the formation of conjugated dienes. These conjugated systems, such as a cyclohexadiene moiety, have π → π* electronic transitions that absorb UV radiation at specific wavelengths, typically in the range of 230-280 nm. researchgate.netlibretexts.org

By monitoring the increase in absorbance at the characteristic λmax of the conjugated diene, the progress of the oxidation reaction can be followed in real-time. researchgate.net This allows for the study of reaction kinetics and the determination of reaction rates. researchgate.net

Table 3: Typical UV Absorbance Maxima for Relevant Structures

Compound/Systemλmax (nm)Molar Absorptivity (ε)
Isolated Diene< 200~20,000
Conjugated Diene (acyclic)~217~21,000
Conjugated Diene (homoannular)~253~8,000
Conjugated Diene (heteroannular)~214~10,000

This table provides generalized UV absorbance data. The exact λmax and ε values for a specific conjugated system within a molecule can vary based on substitution and solvent.

For example, a kinetic study of the oxidation of 1-vinylcyclohex-3-ene could be performed by periodically recording the UV-Vis spectrum of the reaction mixture. A plot of absorbance at the λmax of the forming conjugated diene versus time would provide a kinetic profile of the reaction. This data can be used to determine the reaction order and rate constant.

Furthermore, UV-Vis spectroscopy can be coupled with other analytical techniques, such as HPLC, to separate and quantify the different oxidation products, including this compound and any isomeric conjugated diene hydroperoxides. nih.gov The detector of the HPLC system can be set to the specific wavelength at which the conjugated species absorb, allowing for their selective detection and quantification.

Computational and Theoretical Chemical Investigations of 1 Hydroperoxy 1 Vinylcyclohex 3 Ene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations serve as a powerful tool for elucidating the intrinsic properties of molecules like 1-Hydroperoxy-1-vinylcyclohex-3-ene. These computational methods allow for a detailed examination of its electronic structure and energetics, providing insights that are often challenging to obtain through experimental means alone.

Conformational Analysis of the Hydroperoxy-Vinylcyclohexene Moiety

The three-dimensional structure of this compound is crucial in determining its reactivity. The cyclohexene (B86901) ring can adopt multiple conformations, and the presence of the hydroperoxy and vinyl substituents introduces additional rotational freedom. A comprehensive conformational analysis would typically involve scanning the potential energy surface by systematically rotating the key dihedral angles: the C-C-O-O angle of the hydroperoxy group and the C-C bond connecting the vinyl group to the ring.

For analogous systems like cyclohexyl hydroperoxide, computational studies have identified distinct equatorial and axial conformers. nih.govresearchgate.net These conformers often exhibit small energy differences but are separated by significant rotational barriers. researchgate.net In the case of this compound, the vinyl group would introduce further complexity, potentially leading to a greater number of stable conformers with varying orientations of the vinyl and hydroperoxy groups relative to the cyclohexene ring. The relative energies of these conformers would be determined by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroperoxy hydrogen and the pi-system of the vinyl group or the cyclohexene double bond.

Determination of Bond Dissociation Energies, especially for the Peroxide Linkage

The bond dissociation energy (BDE) of the peroxide (O-O) bond is a critical parameter that dictates the thermal stability and reactivity of this compound. High-level ab initio calculations are generally employed to accurately predict these values.

Below is a table summarizing representative O-O bond dissociation energies for various peroxides from computational studies, which helps to contextualize the expected value for this compound.

Peroxide CompoundComputational MethodO-O Bond Dissociation Energy (kcal/mol)
Hydrogen Peroxide (HO-OH)G250.5
Methyl Hydroperoxide (CH3O-OH)G245
Dimethyl Peroxide (CH3OOCH3)G239
Isopropenyl hydroperoxideG2(MP2)23
Cyclohexyl hydroperoxideW1BD~43-44 (estimated from similar compounds)

Reaction Kinetics and Dynamics Modeling

Computational modeling of reaction kinetics and dynamics provides a molecular-level understanding of the chemical transformations that this compound can undergo.

Characterization of Transition States for Formation, Decomposition, and Rearrangement Pathways

The reactivity of this compound is governed by the transition states that connect it to various products. The primary decomposition pathway is the homolytic cleavage of the weak O-O bond, leading to the formation of a hydroxyl radical and a 1-vinyloxycyclohex-3-en-1-yl radical. The transition state for this unimolecular decomposition would involve the elongation of the O-O bond.

Beyond simple decomposition, rearrangement reactions are also plausible. For instance, a Hock rearrangement, which is characteristic of allylic hydroperoxides, could occur. This would involve the migration of the vinylcyclohexenyl group from the oxygen to the adjacent oxygen, proceeding through a cyclic transition state. Characterizing the geometry and energy of these transition states using quantum chemical methods is essential for understanding the preferred reaction pathways.

Computational Prediction of Reaction Products, Selectivity, and Reaction Barriers

By mapping the potential energy surface, computational chemistry can predict the likely products of the reactions of this compound and the selectivity of their formation. The relative heights of the reaction barriers (activation energies) for different pathways determine the product distribution.

For example, the competition between the homolytic O-O bond cleavage and various rearrangement pathways can be assessed by comparing their calculated activation energies. The initial decomposition products, the hydroxyl and vinyloxycyclohexenyl radicals, can themselves undergo further reactions, such as hydrogen abstraction or addition to the double bonds, leading to a complex mixture of final products. Computational predictions can help to unravel these complex reaction networks.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations can offer insights into how the solvent environment and intermolecular interactions influence the behavior of this compound.

In the condensed phase, solvent molecules can stabilize or destabilize the ground state and transition states of the hydroperoxide through explicit interactions, such as hydrogen bonding. For instance, in a protic solvent, hydrogen bonding to the hydroperoxy group could influence its conformational preferences and the kinetics of its decomposition. MD simulations can model these specific solute-solvent interactions and their dynamic nature.

Furthermore, MD simulations can be used to study intermolecular interactions between multiple molecules of this compound. These simulations can reveal information about aggregation behavior and the role of intermolecular hydrogen bonding in the bulk liquid. This understanding is crucial as such interactions can significantly affect the reactivity and stability of the compound compared to the isolated gas-phase molecule.

Synthetic Utility and Application in Organic Transformations

1-Hydroperoxy-1-vinylcyclohex-3-ene as a Strategic Intermediate in Multi-Step Organic Synthesis

The hydroperoxide functionality serves as a precursor to a variety of oxygen-containing moieties. For instance, under controlled reduction, it can yield the corresponding allylic alcohol, a common building block in natural product synthesis. Conversely, the inherent oxidizing nature of the hydroperoxide can be harnessed for intramolecular epoxidation of the adjacent vinyl group or the endocyclic double bond, leading to the formation of valuable epoxy alcohols or diols after subsequent ring-opening.

The vinyl group, in concert with the hydroperoxide, opens possibilities for tandem reactions. For example, a metal-catalyzed decomposition of the hydroperoxide could generate a reactive oxygen-centered radical, which could then initiate a cascade of reactions involving the vinyl group, such as cyclization or addition reactions.

The synthesis of this intermediate would likely arise from the controlled oxidation of 4-vinylcyclohexene (B86511). This precursor is known to undergo autoxidation in the presence of oxygen to form hydroperoxides. Directing this oxidation to the specific tertiary carbon bearing the vinyl group would be a key synthetic challenge.

Investigation of Stereochemical Control in Reactions Involving the Hydroperoxy and Vinyl Groups

The presence of a stereocenter at the carbon bearing the hydroperoxy and vinyl groups, along with the double bond in the ring, introduces elements of stereoisomerism. Any reaction involving this compound would need to address the challenge of stereochemical control.

For reactions targeting the vinyl group, such as epoxidation or dihydroxylation, the adjacent hydroperoxy group could act as a directing group, influencing the facial selectivity of the reagent attack. This substrate-controlled stereoselectivity would be crucial for the synthesis of specific diastereomers. Furthermore, the use of chiral catalysts could enable enantioselective transformations at either the vinyl group or the hydroperoxy moiety. For instance, a chiral metal complex could facilitate an enantioselective reduction of the hydroperoxide or a kinetic resolution of the racemic hydroperoxide.

Catalyst-Mediated Transformations Leveraging the Reactivity of this compound

The reactivity of this compound can be significantly modulated and expanded through the use of various catalysts.

Table 1: Potential Catalyst-Mediated Transformations

Catalyst TypePotential TransformationExpected Product Class
Transition Metal Complexes (e.g., Ti, V, Mo)Oxygen atom transferEpoxy alcohols, diols
Lewis AcidsRearrangement (e.g., Hock rearrangement)Carbonyl compounds, enones
Chiral PhosphinesAsymmetric reductionChiral allylic alcohols
Radical InitiatorsRadical cyclization/additionFused or spirocyclic ethers

Transition metal catalysts, particularly those based on titanium, vanadium, or molybdenum, are well-known to catalyze the rearrangement of allylic hydroperoxides to epoxy alcohols. In the case of this compound, this could lead to the diastereoselective formation of a vinyl-substituted epoxy alcohol.

Lewis acids could promote a Hock rearrangement, a characteristic reaction of hydroperoxides, which would involve cleavage of the O-O bond and subsequent C-C bond migration. This could provide access to functionalized carbonyl compounds that would be difficult to synthesize through other means.

The development of catalyst systems that can selectively activate one part of the molecule in the presence of other reactive functionalities would be a key area of research to unlock the full synthetic potential of this intriguing, though currently under-explored, chemical intermediate.

Conclusions and Future Research Directions

Synthesis of Current Academic Understanding of 1-Hydroperoxy-1-vinylcyclohex-3-ene Chemistry

While direct studies on this compound are not available, the current academic understanding of allylic hydroperoxides provides a framework for predicting its chemical behavior. Allylic hydroperoxides are organic compounds containing a hydroperoxy group (-OOH) attached to a carbon atom adjacent to a carbon-carbon double bond. wikipedia.org This structural feature governs their reactivity.

The formation of such hydroperoxides often occurs through the autoxidation of olefins, a process involving the reaction of an alkene with molecular oxygen. nih.gov For vinylcyclohexene (B1617736), this would likely proceed via a free-radical chain reaction. The presence of the vinyl group and the cyclohexene (B86901) ring offers multiple sites for hydrogen abstraction and subsequent oxygen addition.

The chemistry of allylic hydroperoxides is dominated by the weakness of the O-O bond, which has a bond dissociation energy of approximately 45–50 kcal/mol. wikipedia.org This makes them susceptible to homolytic cleavage to form radicals, especially when exposed to heat, light, or transition metal catalysts. scholaris.cawikipedia.org These radicals can initiate further oxidation reactions, polymerization, or undergo rearrangements. For instance, the thermal decomposition of allylic hydroperoxides can lead to a variety of products through complex chain branching mechanisms. scholaris.ca

The hydroperoxy group also imparts oxidizing properties to the molecule. ontosight.ai Allylic hydroperoxides can act as oxygen donors in various reactions, such as the epoxidation of alkenes, often catalyzed by metal complexes. wikipedia.orgnih.gov

In biological contexts, allylic hydroperoxides are implicated in processes like lipid peroxidation, which can lead to cellular damage. ontosight.ai Some allylic hydroperoxides derived from common terpenes have been identified as skin allergens, likely due to their ability to form radical intermediates that can covalently modify skin proteins. rsc.orgoup.com

Identification of Knowledge Gaps and Unexplored Research Avenues

The most significant knowledge gap is the complete lack of specific experimental or theoretical data for this compound. This presents a number of unexplored research avenues:

Synthesis and Isolation: A primary research goal would be to develop a selective synthesis for this compound. This could involve the controlled oxidation of 4-vinylcyclohexene (B86511) under various conditions (e.g., using different initiators, catalysts, or photosensitizers). acs.org The subsequent isolation and purification of this specific isomer would be a critical step for its characterization.

Structural and Spectroscopic Characterization: Once isolated, a thorough characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, X-ray crystallography) is needed to confirm its structure and stereochemistry.

Thermal and Photochemical Stability: A key area of investigation would be the thermal and photochemical stability of the compound. scholaris.canih.gov Understanding its decomposition pathways and the nature of the resulting products would be crucial for handling and potential applications. Studies on the kinetics of its decomposition would provide valuable data on its reactivity. scholaris.ca

Reactivity Profile: The reactivity of this compound as an oxidizing agent should be explored. This includes its potential for epoxidation, hydroxylation, and other oxygen transfer reactions with various substrates. organic-chemistry.orgnih.gov Investigating its behavior in the presence of different metal catalysts could reveal novel synthetic applications. acs.org

Mechanistic Studies: Detailed mechanistic studies, potentially using computational modeling and isotopic labeling, are needed to understand the pathways of its formation and subsequent reactions. This includes investigating the potential for rearrangement reactions, which are common for allylic hydroperoxides.

Biological Activity: Given that related allylic hydroperoxides exhibit biological activity, it would be important to investigate the potential toxicological and sensitizing properties of this compound. oup.comnih.gov

Proposed Methodological Advancements for Future Investigations.

Future investigations into this compound and related compounds would benefit from the application of advanced and innovative methodologies:

Flow Chemistry: Continuous flow reactors offer significant advantages for studying potentially unstable and explosive compounds like hydroperoxides. researchgate.net They allow for precise control of reaction parameters (temperature, pressure, reaction time), improved safety, and can facilitate the study of short-lived intermediates. researchgate.net

Advanced Spectroscopic Techniques: In-situ spectroscopic techniques, such as time-resolved NMR and rapid-scan IR, could be employed to monitor the formation and decomposition of this compound in real-time, providing insights into its stability and reaction kinetics.

Computational Chemistry: High-level quantum chemical calculations can be used to predict the structure, stability, and spectroscopic properties of different isomers of vinylcyclohexene hydroperoxide. nih.gov These calculations can also be used to model reaction pathways and transition states, providing a deeper understanding of the reaction mechanisms at a molecular level.

High-Throughput Screening: To explore the catalytic activity of this compound, high-throughput screening methods could be employed to rapidly test a large number of substrates and catalysts, accelerating the discovery of new synthetic applications.

Lipidomic and Proteomic Approaches: To investigate potential biological effects, advanced analytical techniques like lipidomics and proteomics can be used to study the interaction of the hydroperoxide with cellular components. nih.gov This could help identify potential protein targets and understand the mechanisms of toxicity or sensitization. nih.gov

By addressing the identified knowledge gaps through these advanced methodological approaches, a comprehensive understanding of the chemistry and potential applications of this compound can be achieved.

Q & A

Q. What are the recommended methodologies for synthesizing 1-Hydroperoxy-1-vinylcyclohex-3-ene, and how can reaction conditions be optimized?

Answer: Synthesis of this compound involves cyclohexene derivatives as intermediates. A validated approach includes:

  • Stepwise functionalization : Starting with vinylcyclohexene precursors, hydroperoxidation can be achieved via controlled oxidation using peroxides or ozonolysis under low-temperature conditions to prevent decomposition .
  • Optimization via Design of Experiments (DoE) : Statistical methods like factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) minimize experimental runs while identifying critical parameters. For example, fractional factorial designs can isolate factors affecting yield and purity .
  • Example : In analogous syntheses (e.g., trans-2-vinylcyclohexanecarbaldehyde), THF-mediated Grignard reactions and NaH-assisted phosphorylation steps are used, emphasizing inert atmospheres and precise stoichiometry .

Q. How should researchers characterize the structural and electronic properties of this compound?

Answer: Key analytical techniques include:

  • Spectroscopy :
    • NMR : 1H^1H and 13C^{13}C NMR (e.g., δ 5.2–5.8 ppm for vinyl protons, δ 8–10 ppm for hydroperoxy groups) confirm regiochemistry and purity .
    • IR : Stretching frequencies at 3200–3400 cm1^{-1} (O–O) and 1650–1700 cm1^{-1} (C=C) validate functional groups .
  • Chromatography : HPLC or GC-MS quantifies impurities, with retention times calibrated against NIST reference data .
  • Computational Modeling : Density Functional Theory (DFT) predicts bond dissociation energies (e.g., O–O bond stability) and reactive intermediates .

Advanced Research Questions

Q. What mechanistic pathways govern the decomposition or rearrangement of this compound under varying conditions?

Answer: Decomposition pathways depend on environmental factors:

  • Thermal Stability : At elevated temperatures (>80°C), homolytic cleavage of the O–O bond generates cyclohexenyl radicals, detectable via EPR spectroscopy. Competing pathways (e.g., [3,3]-sigmatropic shifts) may form cyclic ketones or epoxides .
  • Photolytic Reactivity : UV exposure accelerates peroxygen scission, with quantum yields calculable via time-resolved spectroscopy .
  • Theoretical Frameworks : Transition state analysis (DFT) and Marcus theory reconcile discrepancies between experimental and computational activation energies .

Q. How can researchers design experiments to study the compound’s reactivity in multiphase systems (e.g., gas-solid interfaces)?

Answer: Advanced methodologies include:

  • Surface Adsorption Studies : Use microspectroscopic imaging (e.g., AFM-IR) to track adsorption kinetics on silica or polymer surfaces, correlating with humidity and temperature .
  • Reactor Design : Fluidized-bed reactors with in-line FTIR monitoring enable real-time analysis of gas-phase intermediates. Parameters like residence time and flow rates are optimized via response surface methodology .
  • Controlled Contradictions : Replicate conflicting data (e.g., anomalous byproduct ratios) by isolating variables such as trace metal impurities or oxygen partial pressure .

Q. What strategies reconcile contradictory data in hydroperoxide stability studies?

Answer: Contradictions often arise from uncontrolled variables or measurement artifacts. Methodological solutions include:

  • Sensitivity Analysis : Rank factors (e.g., solvent polarity, light exposure) using Monte Carlo simulations to identify dominant contributors to variability .
  • Cross-Validation : Compare results from multiple techniques (e.g., DSC for thermal stability vs. GC-MS for decomposition products) .
  • Error Propagation Modeling : Quantify uncertainties in kinetic measurements (e.g., Arrhenius pre-exponential factors) using Bayesian statistics .

Methodological Frameworks

Q. How can computational modeling enhance understanding of this compound’s reactivity?

Answer:

  • Molecular Dynamics (MD) : Simulate solvent effects on hydroperoxide stability, using force fields parameterized for peroxides (e.g., OPLS-AA) .
  • Reaction Network Analysis : Identify dominant pathways via graph theory, integrating experimental rate constants with DFT-calculated transition states .
  • Machine Learning : Train models on existing kinetic data to predict novel reaction conditions or byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Storage : Stabilize with radical inhibitors (e.g., BHT) at ≤4°C in amber glass to prevent photodegradation .
  • Handling : Use explosion-proof equipment for reactions above 50°C, with fume hoods rated for peroxide vapors .
  • Waste Disposal : Neutralize hydroperoxides with aqueous NaHSO3_3 before disposal, following EPA guidelines for reactive organics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.